Demelverine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOQXFHZJHKAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171986 | |
| Record name | Spasman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-09-0 | |
| Record name | Spasman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spasman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMELVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T568N7L7GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Research of Demelverine Hydrochloride
Investigation of Molecular Mechanisms of Action of Demelverine Hydrochloride
The molecular interactions of this compound are central to understanding its pharmacological effects. Research in this area has focused on its binding to various receptors, its influence on enzymatic activities, and its role in modulating cellular signaling pathways.
Receptor Binding and Ligand-Target Interaction Profiling of this compound
This compound's primary mechanism of action involves its interaction with neurotransmitter receptors. ontosight.ai It is known to block the action of acetylcholine (B1216132), a key neurotransmitter involved in functions such as muscle contraction. ontosight.ai This antagonistic action at acetylcholine receptors is the basis for its classification as an anti-cholinergic agent. ontosight.ai The binding affinity of a drug to its receptor is a critical determinant of its potency and specificity. While detailed public data on the comprehensive receptor binding profile of this compound is limited, its classification as an anti-cholinergic agent points towards significant affinity for muscarinic acetylcholine receptors. Further research would be needed to fully characterize its binding profile across a wide range of receptors to understand its full spectrum of activities and potential off-target effects.
Enzymatic Modulation and Inhibition Research by this compound
The interaction of this compound with enzymes is another key aspect of its preclinical pharmacological profile. It has been shown to bind with high affinity to cytochrome P-450 enzymes in the liver, which are crucial for its metabolism. cymitquimica.com Understanding how a compound interacts with metabolic enzymes like the cytochrome P-450 system is vital in preclinical research, as it can predict potential drug-drug interactions and variability in patient responses. bioagilytix.comfrontiersin.org
Enzyme inhibition is a common mechanism of action for many drugs. pioneerpublisher.com While specific inhibitory constants (Ki) for this compound against various enzymes are not widely published, its interaction with cytochrome P-450 suggests a potential for metabolic enzyme modulation. cymitquimica.com Further enzymatic inhibition studies would be necessary to determine if this compound directly inhibits other key enzymes involved in physiological and pathological processes. mdpi.complos.org
Signal Transduction Pathway Analysis Modulated by this compound
Signal transduction pathways are the networks within cells that convert external signals into cellular responses. numberanalytics.com The modulation of these pathways is a fundamental aspect of pharmacology. Given that this compound acts on acetylcholine receptors, it invariably influences the signal transduction pathways associated with these receptors. ontosight.ai For instance, the blockade of muscarinic acetylcholine receptors can affect pathways involving G-proteins, leading to downstream effects on cellular function. mdpi.com
In Vitro Pharmacological Studies of this compound
In vitro studies, which are conducted in a controlled environment outside of a living organism, are a cornerstone of preclinical research. bioagilytix.com These studies provide crucial information about a compound's biological activity at the cellular and tissue level.
Cellular Viability and Proliferation Assays (e.g., Cytotoxicity Studies on Cancer Cell Lines)
Cellular viability and proliferation assays are used to assess the effects of a compound on cell health and growth. nih.gov These studies are particularly important in cancer research to identify potential anti-cancer agents. researchgate.netnih.gov While this compound is primarily known for its antispasmodic properties, its effects on cell viability have been explored. ontosight.ai
For instance, some research has investigated the cytotoxic effects of related compounds on cancer cell lines, revealing dose-dependent increases in apoptosis. Although specific data on this compound's cytotoxicity against a broad panel of cancer cell lines is not extensively documented, such studies are a standard component of preclinical evaluation to understand a compound's potential for therapeutic applications or to identify any unwanted cytotoxic effects. mdpi.comfrontiersin.org
Table 1: Hypothetical Cytotoxicity Data of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | >100 |
| PC-3 | Prostate Cancer | 85 |
| A549 | Lung Cancer | >100 |
| HeLa | Cervical Cancer | 92 |
Note: This table is a hypothetical representation to illustrate the type of data generated from such assays and is not based on actual experimental results for this compound.
Functional Assays in Isolated Tissue Preparations (e.g., Modulating Gut Motility)
Functional assays in isolated tissue preparations are used to study the physiological effects of a compound on specific organs or tissues. nih.gov Given this compound's use as an antispasmodic, its effects on smooth muscle tissue, particularly in the gastrointestinal tract, are of significant interest. ontosight.aifrontiersin.org
Studies on isolated intestinal segments can directly measure the compound's ability to relax smooth muscle and inhibit contractions, providing a clear indication of its antispasmodic activity. jpccr.eusemanticscholar.org The mechanism often involves the blockade of acetylcholine-induced contractions. ontosight.ai These assays are crucial for confirming the primary pharmacological action of this compound and for quantifying its potency in a physiologically relevant system. mdpi.com
Antimicrobial Activity Research of this compound (e.g., MIC Values against Bacterial Strains)
In Vivo (Animal Models)
Detailed in vivo preclinical pharmacological research on this compound is limited in publicly accessible scientific literature. While the compound is known for its spasmolytic properties, specific studies focusing on the mechanistic aspects in various animal models as per the requested outline are not available.
Mechanistic Studies in Rodent Models
Specific mechanistic studies of this compound in rodent models (such as rats or mice) that detail its pharmacological effects at a molecular or cellular level are not described in the available research. Preclinical research often utilizes rodent models to understand a compound's mechanism of action; however, such data for this compound could not be located.
Evaluation of Biological Effects in Non-Rodent Species (mechanistic focus)
There is a lack of available scientific reports on the evaluation of the biological effects and mechanisms of action of this compound in non-rodent species. Toxicology and pharmacology studies frequently employ non-rodent species like rabbits or dogs to gather data relevant to human safety and efficacy, but specific mechanistic findings for this compound in these models have not been published in the accessible literature.
Comparative Pharmacodynamics of this compound in Animal Models
Information comparing the pharmacodynamics of this compound across different animal models is not available in the scientific literature. Comparative pharmacodynamic studies are essential to understand species-specific differences in drug response and to help predict human pharmacological effects. However, no such comparative data for this compound could be retrieved.
Preclinical Metabolism and Pharmacokinetic Research of Demelverine Hydrochloride
In Vitro Metabolic Studies of Demelverine Hydrochloride
In vitro studies are fundamental in early drug development to predict the metabolic behavior of a new chemical entity in humans. These experiments utilize subcellular fractions and cells to elucidate metabolic pathways and enzyme kinetics.
Identification of Metabolic Pathways and Enzymes (e.g., Cytochrome P450, Aldehyde Oxidase)
The primary routes of metabolism for many xenobiotics involve Phase I and Phase II reactions. For this compound, research indicates a significant role for the cytochrome P450 (CYP450) system, a superfamily of heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes. mdpi.comtaconic.com It has been noted that Demelverine binds with high affinity to cytochrome P-450 in the liver, suggesting this is a primary site for its metabolism. cymitquimica.com The CYP450 family is responsible for a wide range of oxidative reactions, including hydroxylations and N-dealkylations, which are potential metabolic pathways for Demelverine. mdpi.comnih.gov
In addition to the microsomal CYP450 enzymes, the potential involvement of cytosolic enzymes like aldehyde oxidase (AO) is often considered in preclinical evaluations. bmrservice.comdrughunter.com AO is a molybdo-flavoenzyme that metabolizes aldehydes and N-heterocyclic compounds. bmrservice.comnih.gov While direct evidence for Demelverine metabolism by AO is not specified, a comprehensive in vitro assessment would typically investigate its contribution, particularly due to known species-specific variations in AO activity. bioivt.com
Metabolite Characterization and Identification in Preclinical Systems
The identification of metabolites is a critical step to understand a compound's complete metabolic profile. This process is typically accomplished using a combination of liquid chromatography and high-resolution mass spectrometry (LC-HRMS). researchgate.net In preclinical systems such as incubations with liver microsomes or hepatocytes, samples are analyzed to detect and structurally elucidate molecules that have been biochemically altered from the parent compound. nih.govkaly-cell.com
For a compound like Demelverine, potential metabolic transformations catalyzed by CYP450 enzymes could include hydroxylation on the aromatic rings or alkyl chains, and N-dealkylation of the tertiary amine. The resulting metabolites would be identified by their unique mass-to-charge (m/z) ratios and fragmentation patterns in the mass spectrometer.
Table 1: Illustrative Example of Metabolite Identification Data
| Putative Metabolite | Molecular Formula | Mass Change from Parent | Proposed Biotransformation |
| M1 | C₁₇H₂₁NO | +16 Da | Hydroxylation |
| M2 | C₁₆H₁ⲉN | -14 Da | N-demethylation |
| M3 | C₁₇H₂₁NO₂ | +32 Da | Dihydroxylation |
This table is an illustrative example of how metabolite data is typically presented and does not represent experimentally verified metabolites of this compound.
Reaction Phenotyping in Subcellular Fractions (e.g., Liver Microsomes, Cytosol)
Reaction phenotyping aims to identify the specific enzymes responsible for a compound's metabolism. visikol.comwuxiapptec.com This is crucial for predicting potential drug-drug interactions. The standard approach involves two main types of experiments conducted in subcellular fractions like human liver microsomes (HLM). evotec.comnih.gov
Recombinant CYP Enzymes: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which enzymes can metabolize it. nih.govwuxiapptec.com The rate of metabolism by each enzyme is measured to determine its relative contribution.
Chemical Inhibition: The compound is incubated in pooled HLM in the presence and absence of potent, selective chemical inhibitors for each major CYP isozyme. nih.govbioivt.com A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to that enzyme's involvement.
For cytosolic enzymes like aldehyde oxidase, similar experiments would be conducted using liver cytosol fortified with the necessary cofactors. nih.govbmrservice.com
Table 2: Example of CYP450 Reaction Phenotyping Results (Illustrative)
| Method | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Recombinant Enzymes (% Metabolism) | <5% | 15% | <5% | 10% | 25% | 45% |
| Chemical Inhibition (% Inhibition) | <10% | 20% | <10% | 12% | 30% | 50% |
This table provides an illustrative example of reaction phenotyping data. The values are hypothetical and intended to demonstrate how results are typically displayed.
Species-Specific Metabolic Differences in In Vitro Models
Significant differences can exist in drug metabolism between humans and various preclinical animal species (e.g., mouse, rat, dog, monkey). bioivt.comnih.gov These differences can be in the types of metabolites formed or the rates at which they are produced. Therefore, in vitro metabolic studies are often conducted using liver microsomes or hepatocytes from multiple species. kaly-cell.compsu.edu
Comparing the metabolic stability and metabolite profiles across species helps in selecting the most appropriate animal model for subsequent in vivo toxicology and pharmacokinetic studies—one whose metabolic profile most closely resembles that of humans. bioivt.com For instance, the expression and activity of certain CYP enzymes and aldehyde oxidase can vary dramatically between species, leading to different primary clearance pathways. bioivt.comnih.gov
In Vivo Preclinical Metabolism and Disposition Studies of this compound (Animal Models)
In vivo studies in animal models provide a more complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) within a whole organism.
Absorption and Distribution Mechanisms in Animal Systems
Following administration in animal models, the absorption of a compound from the site of administration (e.g., the gastrointestinal tract for oral dosing) into the bloodstream is evaluated. merckvetmanual.com Factors like a compound's solubility and lipophilicity are key determinants of its absorption. merckvetmanual.com As a tertiary amine, Demelverine's lipophilicity would suggest a potential for good absorption across biological membranes.
Once absorbed, the compound is distributed via the bloodstream to various tissues and organs. merckvetmanual.com The extent of distribution is influenced by factors such as blood flow, plasma protein binding, and the chemical properties of the compound. The liver typically receives a high concentration of the absorbed drug due to the portal circulation. merckvetmanual.com Preclinical studies often involve analyzing tissue samples from animals at various time points to determine the tissue distribution profile of the parent compound and its major metabolites. nih.govfrontiersin.org
Excretion Pathways and Mass Balance Studies in Animal Models
The excretion pathways of a new chemical entity are fundamental to understanding its clearance from the body and potential for accumulation. These studies are crucial in preclinical animal models to predict the disposition of the drug in humans. The primary routes of excretion for most drugs and their metabolites are renal (urine) and biliary (feces).
Given that this compound is suggested to be metabolized by cytochrome P-450 enzymes in the liver, it is hypothesized that its metabolites are likely more water-soluble than the parent compound. nih.govdynamed.comwikipedia.org This increased polarity facilitates their excretion from the body, primarily through the kidneys into the urine, and potentially through the bile into the feces. mdpi.com However, without specific studies on this compound, the precise contribution of each route remains undetermined.
Mass balance studies are the definitive method to quantify the excretion of a drug. In these studies, a radiolabeled version of the compound is administered to animal models, and the total radioactivity is measured in urine, feces, and expired air over a period of time. This allows researchers to account for the total administered dose and understand the primary routes of elimination from the body. While no specific mass balance data for this compound has been published, a typical study would generate data similar to the illustrative table below.
| Animal Model | Route of Administration | Percentage of Recovered Radioactivity (Mean ± SD) | ||
|---|---|---|---|---|
| Urine | Feces | Total Recovery | ||
| Rat | Intravenous | 65.4 ± 8.2 | 30.1 ± 5.5 | 95.5 ± 10.1 |
| Dog | Oral | 58.9 ± 12.3 | 35.7 ± 9.8 | 94.6 ± 11.5 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Preclinical Pharmacokinetic Modeling and Simulation
Preclinical pharmacokinetic (PK) modeling and simulation are powerful computational tools used to interpret and predict the ADME properties of a drug. nih.govfrontiersin.org By fitting mathematical models to experimental data from animal studies, researchers can estimate key PK parameters. These parameters help in understanding the drug's behavior in the body and in predicting its pharmacokinetic profile in humans. researchgate.netnih.gov
No specific preclinical pharmacokinetic models for this compound have been published. The development of such a model would typically follow the collection of plasma concentration-time data from animal studies. A compartmental or non-compartmental analysis would then be applied to derive essential PK parameters. emotion-master.eu
Physiologically based pharmacokinetic (PBPK) modeling is an advanced approach that can simulate the drug's disposition in various organs and tissues, further enhancing the prediction of its behavior in humans. frontiersin.org For a compound like this compound, a PBPK model would incorporate its metabolism by cytochrome P-450 to predict its clearance.
The following table illustrates the type of pharmacokinetic parameters that would be determined from such modeling studies.
| Parameter | Description | Illustrative Value (Rat Model) |
|---|---|---|
| Cmax | Maximum plasma concentration | 150 ng/mL |
| Tmax | Time to reach maximum plasma concentration | 1.5 hours |
| AUC(0-t) | Area under the plasma concentration-time curve | 750 ng*h/mL |
| t1/2 | Elimination half-life | 4.2 hours |
| CL | Clearance | 2.5 L/h/kg |
| Vd | Volume of distribution | 15 L/kg |
This table is for illustrative purposes only and does not represent actual data for this compound.
Analytical Methodologies for Demelverine Hydrochloride Research
Chromatographic Techniques for Demelverine Hydrochloride Sample Analysis
Chromatography stands as a cornerstone for the separation and quantification of this compound and its related substances in research samples. The versatility of chromatographic methods allows for their application in diverse areas, from quality control of bulk substances to the analysis of complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is a critical step to ensure reliable and accurate research data. A typical HPLC method for a hydrochloride salt involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Method development for this compound would logically commence with the selection of an appropriate column, commonly a C18 or C8 column, which provides effective separation for many pharmaceutical compounds. impactfactor.orgijrpr.com The mobile phase composition, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is then optimized to achieve the desired retention time and peak shape for this compound. impactfactor.orgorientjchem.org The pH of the aqueous buffer is a critical parameter that influences the ionization state of the analyte and, consequently, its retention characteristics. For a basic compound like Demelverine, a slightly acidic to neutral pH is often employed. impactfactor.orgijrpr.com Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. impactfactor.orgijrpr.com
Validation of the developed HPLC method is performed in accordance with established guidelines to ensure its suitability for the intended research purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netscirp.org
A representative, though generalized, set of HPLC conditions for the analysis of a hydrochloride compound in a research setting is presented in the table below.
Table 1: Illustrative HPLC Parameters for Amine Hydrochloride Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ijrpr.com |
| Mobile Phase | Isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3.5-7) and an organic modifier (e.g., acetonitrile, methanol) impactfactor.orgijrpr.com |
| Flow Rate | 0.6-1.5 mL/min impactfactor.orgscirp.org |
| Column Temperature | Ambient or controlled (e.g., 25-40°C) ijrpr.comnih.gov |
| Injection Volume | 10-20 µL |
| Detector | UV-Vis Detector |
| Wavelength | Determined by the UV spectrum of this compound |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. azolifesciences.com While this compound itself is non-volatile, its free base form or its metabolites can be analyzed by GC-MS, often following a derivatization step to increase their volatility and thermal stability. mdpi.comnih.gov
In metabolite research, GC-MS is instrumental in identifying and quantifying the byproducts of Demelverine's metabolic processes in biological samples such as plasma or urine. sbmu.ac.ir The typical workflow for a GC-MS-based metabolomics study involves sample preparation (e.g., extraction and concentration), derivatization, GC separation, and MS detection and identification. nih.govsbmu.ac.ir A common derivatization procedure involves methoximation followed by silylation to convert polar functional groups (e.g., -OH, -NH, -SH) into more volatile derivatives. mdpi.comnih.gov
The gas chromatograph separates the derivatized metabolites based on their boiling points and interactions with the stationary phase of the GC column. azolifesciences.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the metabolites by comparison with spectral libraries. azolifesciences.comnih.gov
Table 2: General GC-MS Parameters for Metabolite Profiling
| Parameter | Condition |
|---|---|
| GC Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) sbmu.ac.ir |
| Carrier Gas | Helium or Nitrogen azolifesciences.com |
| Injection Mode | Split or splitless |
| Temperature Program | A temperature gradient to separate compounds with a wide range of boiling points |
| Derivatization | Often required for polar metabolites (e.g., methoxyamine hydrochloride in pyridine (B92270) followed by a silylating agent like MSTFA) mdpi.comnih.gov |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | Typically m/z 50-600 nih.govnih.gov |
Spectroscopic and Spectrometric Approaches for this compound
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive detection of this compound and its related compounds in a research environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. iapchem.org In the context of this compound research, NMR is invaluable for confirming the structure of the synthesized compound, identifying impurities, and elucidating the structures of its intermediates and metabolites. nih.govjustia.com
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR experiments performed. nih.gov The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms present. More advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between atoms within the molecule, which is crucial for the unambiguous structural assignment of novel metabolites or synthesis byproducts.
Tandem Mass Spectrometry (MS/MS) is a highly sensitive and selective technique used for both the identification and quantification of compounds in complex mixtures. nih.gov In MS/MS, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented, and the resulting product ions are detected. This process provides structural information and enhances the specificity of detection.
For qualitative analysis, the fragmentation pattern of this compound can be studied to propose structures for its metabolites and degradation products. delta-f.com By comparing the fragmentation patterns of the parent drug and its metabolites, researchers can identify the sites of metabolic modification.
For quantitative analysis, particularly in bioanalytical research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. In this approach, HPLC is used to separate the analyte from the sample matrix before it is introduced into the mass spectrometer. A specific precursor-to-product ion transition for this compound is monitored, which significantly reduces background noise and allows for accurate quantification even at very low concentrations.
Electrophoretic and Other Separation Techniques in this compound Research
Electrophoretic techniques separate molecules based on their migration in an electric field. ebsco.com For a charged molecule like this compound, these methods offer an alternative to chromatographic separations.
Capillary Electrophoresis (CE) is a high-resolution separation technique that takes place in a narrow-bore fused-silica capillary. libretexts.org In CE, analytes are separated based on their charge-to-size ratio. ebsco.com This technique offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. Capillary Zone Electrophoresis (CZE) is the simplest form of CE and can be used to separate charged species like this compound. libretexts.org The development of a CE method would involve optimizing parameters such as the background electrolyte composition and pH, applied voltage, and capillary temperature. researchgate.net
While not as commonly employed as HPLC or GC-MS for routine pharmaceutical analysis, electrophoretic methods can be valuable for specific research applications, such as the analysis of charged impurities or in situations where chromatographic methods are not suitable.
Methodological Validation for Research Applications (e.g., Purity, Stability in Experimental Setups)
The validation of analytical methods is a critical aspect of pharmaceutical research and development, ensuring that the methods used for analyzing a drug substance are suitable for their intended purpose. For this compound, while detailed, publicly available validation data is scarce, the principles of methodological validation for purity and stability are well-established within the pharmaceutical industry and are guided by international standards such as those from the International Council for Harmonisation (ICH).
The analytical methodologies applied to this compound research, particularly for the determination of purity and stability, would necessitate a rigorous validation process. This process would demonstrate that the analytical procedure is specific, accurate, precise, linear, and robust for the analysis of this compound.
Purity Assessment
The purity of this compound is a critical quality attribute. Analytical procedures designed to assess purity must be able to accurately quantify the main component and separate it from any potential impurities, which could include starting materials, by-products of synthesis, or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. A German study from 1988 reported the use of an ion-pair-HPLC technique on reversed phases for the investigation of a multicomponent system containing this compound. nih.gov This indicates the applicability of HPLC for the analysis of this compound. Commercial suppliers of this compound also specify a minimum purity, for instance, "Min. 95%", which implies that a quantitative purity analysis is performed. cymitquimica.com
Table 1: Illustrative HPLC Method Validation Parameters for Purity Assessment (Based on Denaverine Hydrochloride Data)
| Parameter | Typical Method | Acceptance Criteria | Illustrative Finding for a Similar Compound (Denaverine HCl) |
|---|---|---|---|
| Specificity | Chromatograms of blank, placebo, impurity standards, and the active substance are compared. | The peak for the active substance should be free of interference from other components. | No interference was observed at the retention time of the main peak. |
| Linearity | A series of solutions of the active substance at different concentrations are analyzed. | A linear relationship between concentration and response (e.g., peak area) with a correlation coefficient (r²) close to 1. | Linear over a concentration range of 10–50 µg/mL with r² > 0.999. impactfactor.org |
| Accuracy | The method is used to analyze samples with known concentrations of the active substance. | The percentage recovery should be within a specified range (e.g., 98-102%). | Mean percent recovery was found to be 101.3%. impactfactor.org |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) are assessed by analyzing multiple samples. | The relative standard deviation (RSD) should be below a certain threshold (e.g., <2%). | RSD for intra-day and inter-day precision was found to be less than 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | The method should be sensitive enough to detect and quantify low levels of the substance. | LOD and LOQ are established at low µg/mL levels. |
This table is for illustrative purposes and the data is derived from a study on Denaverine hydrochloride to demonstrate the principles of method validation.
Stability in Experimental Setups
Stability testing is essential to understand how the quality of this compound varies under the influence of environmental factors such as temperature, humidity, and light. This is crucial for determining appropriate storage conditions and shelf-life in experimental settings. Stability-indicating analytical methods are developed to separate the intact drug from its degradation products.
Forced degradation studies are a key component of validating a stability-indicating method. In these studies, this compound would be subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. The resulting degradation products would be analyzed to ensure the analytical method can effectively separate them from the parent drug.
While specific stability studies for this compound are not widely published, the approach would be similar to that used for other hydrochloride salts of similar chemical complexity. For instance, stability-indicating HPLC methods have been developed for compounds like Mebeverine hydrochloride, where the drug was subjected to various stress conditions to demonstrate the specificity of the analytical method in the presence of its degradants. mui.ac.ir
The following table outlines the typical conditions for forced degradation studies that would be applicable to this compound.
Table 2: Illustrative Forced Degradation Conditions for Stability-Indicating Method Validation
| Stress Condition | Typical Experimental Setup | Expected Outcome |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period. | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period. | To assess degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for a defined period. | To evaluate the effect of oxidative stress. |
| Thermal Degradation | Exposure to dry heat (e.g., 80°C) for a specified duration. | To determine heat sensitivity. |
| Photostability | Exposure to UV and visible light as per ICH guidelines. | To assess light sensitivity. |
Following exposure to these stress conditions, the samples would be analyzed by a validated stability-indicating HPLC method. The method would be considered stability-indicating if it can resolve the this compound peak from all the degradation product peaks, demonstrating its specificity for the intact drug.
Computational and Theoretical Research on Demelverine Hydrochloride
Quantitative Structure-Activity Relationship (QSAR) Modeling of Demelverine Hydrochloride
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in predicting the activity of new, unsynthesized molecules, thereby accelerating the drug discovery process. researchgate.netnih.gov
The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and the development of a predictive statistical model. nih.govnih.gov Molecular descriptors are numerical values that characterize specific properties of a molecule, such as its topological, geometrical, electronic, and hybrid features. hufocw.org
Descriptor Selection: The process begins with the calculation of a wide range of descriptors that could potentially correlate with the biological activity of interest. frontiersin.org These descriptors can be categorized as:
Topological descriptors: These describe the 2D representation of the molecule, including atom counts, bond types, and connectivity indices. hufocw.org
Geometrical (3D) descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume. hufocw.org
Electronic descriptors: These quantify the electronic properties of a molecule, such as partial atomic charges and dipole moments. hufocw.org
Hybrid descriptors: These combine different types of information, such as the charged partial surface area descriptors. hufocw.org
Various statistical methods are employed to select the most relevant descriptors that have a significant correlation with the biological activity, while minimizing redundancy. nih.gov Techniques like stepwise multiple linear regression (MLR) and genetic algorithms can be utilized for this purpose. nih.govresearchgate.net
Predictive Model Development: Once a set of relevant descriptors is identified, a mathematical model is developed to correlate these descriptors with the observed biological activities of a training set of compounds. nih.gov Common modeling techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. mdpi.commdpi.com
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov
Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain and can capture complex relationships between structure and activity. nih.govresearchgate.net
Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks. mdpi.com
The goal is to develop a model that is not only statistically sound for the training set but also possesses high predictive power for new, untested compounds. nih.govbiointerfaceresearch.com
Below is a table showcasing common descriptor types and modeling techniques used in QSAR studies.
| Descriptor Type | Examples | Modeling Technique | Description |
| Topological | Molecular Weight, Atom Counts, Connectivity Indices | Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and activity. |
| Geometrical | Molecular Surface Area, Molecular Volume | Partial Least Squares (PLS) | Handles large numbers of correlated descriptors. |
| Electronic | Partial Atomic Charges, Dipole Moment | Artificial Neural Networks (ANN) | Captures complex, non-linear relationships. |
| Hybrid | Charged Partial Surface Area (CPSA) | Support Vector Machines (SVM) | A powerful machine learning algorithm for classification and regression. |
A validated QSAR model serves as a powerful tool for predicting the biological activities of novel compounds before their synthesis, thereby prioritizing experimental efforts. nih.govbio-hpc.eu By inputting the calculated descriptors of a new molecule into the QSAR equation, an estimated activity value can be obtained. nih.gov This predictive capability is a cornerstone of modern drug design, enabling the virtual screening of large chemical libraries to identify promising lead candidates. nih.govmdpi.com
Beyond predicting activity, QSAR models can also provide insights into the molecular interactions that govern the compound's biological effect. frontiersin.org The descriptors included in the final QSAR model often highlight the key structural features and physicochemical properties that are either favorable or detrimental to the desired activity. researchgate.net For instance, a positive coefficient for a descriptor related to hydrogen bond donating capacity suggests that this property enhances the biological activity, likely through interactions with the target receptor. mdpi.com Conversely, a negative coefficient might indicate steric hindrance or unfavorable electronic interactions.
By analyzing the contribution of each descriptor, researchers can infer the nature of the interactions between the ligand and its biological target. researchgate.netnih.gov This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules. researchgate.net
The following table illustrates how descriptor contributions in a QSAR model can be interpreted in terms of molecular interactions.
| Descriptor in QSAR Model | Sign of Coefficient | Interpretation of Molecular Interaction |
| Hydrophobicity (e.g., logP) | Positive | Hydrophobic interactions are favorable for activity. |
| Molecular Weight | Negative | Increased size may lead to steric clashes or reduced bioavailability. |
| Hydrogen Bond Donors | Positive | Hydrogen bond donation is important for binding to the target. |
| Dipole Moment | Positive | Polar interactions contribute positively to the biological effect. |
To ensure the reliability of predictions made by a QSAR model, it is crucial to define its Applicability Domain (AD) and to perform rigorous validation. researchgate.netnih.govmdpi.com
Applicability Domain (AD): The AD defines the chemical space of compounds for which the model is expected to make reliable predictions. researchgate.netnih.gov Predictions for compounds that fall outside this domain are considered extrapolations and have a higher degree of uncertainty. mdpi.com The AD is determined based on the range of descriptor values and the structural diversity of the compounds in the training set. nih.govwindows.net Various methods can be used to define the AD, including range-based approaches (e.g., bounding box) and distance-based methods. mdpi.comwindows.net
Model Validation: Validation is a critical step to assess the robustness and predictive power of a QSAR model. semanticscholar.orgresearchgate.net It is typically divided into two stages:
Internal Validation: This assesses the stability and robustness of the model using only the training set data. nih.gov A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. nih.gov A high cross-validated correlation coefficient (Q²) indicates good internal consistency. hufocw.org
External Validation: This evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. nih.govmdpi.com A high correlation between the predicted and observed activities for the test set (R²_pred) is a strong indicator of the model's predictive power. nih.govmdpi.com For a QSAR model to be considered acceptable, it should generally have a conventional correlation coefficient (r²) greater than 0.6 and a cross-validated correlation coefficient (r² (CV)) greater than 0.5. mdpi.com
The Y-randomization test is another important validation technique where the biological activities in the training set are randomly shuffled, and new QSAR models are built. mdpi.comnih.gov If the original model has a significantly better statistical quality than the models from the randomized data, it confirms that the model is not a result of chance correlation. nih.gov
The table below summarizes key validation metrics and their significance in QSAR modeling.
| Validation Metric | Description | Significance |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | A value closer to 1 indicates a better fit. |
| Q² (Cross-validated R²) | Assesses the internal predictive ability of the model through cross-validation. | A high Q² (typically > 0.5) suggests a robust model. |
| R²_pred (External R²) | Evaluates the model's predictive performance on an external test set. | A high R²_pred (typically > 0.6) indicates good predictive power. |
| Y-Randomization Test | Checks for chance correlations by building models with randomized activities. | Confirms that the original model is statistically significant. |
Molecular Modeling and Docking Studies of this compound
Molecular modeling and docking are powerful computational tools that provide insights into the three-dimensional interactions between a small molecule, like this compound, and its biological target at an atomic level. nih.gov
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. cosmosscholars.commdpi.com This method is instrumental in understanding the molecular basis of drug action and in virtual screening campaigns to identify potential new drug candidates. mdpi.comnih.gov
The process involves placing the ligand into the binding site of the protein and evaluating the binding energy for different conformations and orientations. researchgate.net The resulting docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov
Molecular docking studies can reveal key interactions, such as:
Hydrogen bonds: These are crucial for the specificity and stability of the ligand-protein complex.
Hydrophobic interactions: These play a significant role in the binding of nonpolar regions of the ligand and protein.
Electrostatic interactions: These occur between charged or polar groups on the ligand and the protein.
By visualizing the docked pose of this compound within its target protein, researchers can identify the specific amino acid residues involved in the binding and understand the structural requirements for activity. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity. mdpi.com
The following table provides examples of interactions that can be predicted through ligand-protein docking.
| Interaction Type | Description | Importance in Drug Design |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a more electronegative atom. | Crucial for binding specificity and affinity. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A major driving force for ligand binding. |
| Electrostatic Interaction | The attraction or repulsion of particles or objects because of their electric charge. | Important for guiding the ligand into the binding site and for binding affinity. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-protein complex. |
In many cases, the experimental three-dimensional structure of a drug target may not be available. Homology modeling, also known as comparative modeling, is a computational method used to predict the 3D structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the template). uniroma1.itnih.govnih.gov This technique is particularly useful when experimental methods like X-ray crystallography or NMR spectroscopy are not feasible. nih.gov
The process of homology modeling involves several key steps: nih.gov
Template Identification: Searching a database of known protein structures to find a suitable template with a high degree of sequence similarity to the target protein. bonvinlab.org Generally, a sequence identity of over 25% suggests that the proteins will have similar 3D structures. uniroma1.it
Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template. nih.gov
Model Building: Building a 3D model of the target protein based on the aligned template structure. nih.gov
Model Refinement and Validation: Refining the initial model to correct any structural inaccuracies and validating its quality using various computational tools. nih.gov
Once a reliable homology model of the target protein for this compound is generated, it can be used for molecular docking studies to investigate the binding mode and interactions of the drug. researchgate.net This provides a valuable platform for structure-based drug design and for understanding the mechanism of action of this compound, even in the absence of an experimentally determined target structure. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis is a pivotal computational method used to determine the energetically favorable three-dimensional arrangements (conformations) of a molecule. For this compound, which possesses considerable flexibility due to its rotatable bonds, understanding its conformational landscape is crucial for comprehending its interaction with biological targets. Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, providing a dynamic view of the compound's behavior in a simulated biological environment, such as in solution or near a protein binding site.
Detailed Research Findings:
While specific experimental studies on the conformational analysis of this compound are not extensively published, the application of these techniques can be theoretically outlined. A typical computational workflow would begin with the generation of a 3D structure of this compound. This structure would then be subjected to energy minimization to find a stable low-energy conformation. Following this, a systematic or random search of the conformational space would be performed to identify various low-energy conformers.
MD simulations would then be employed to observe the dynamic behavior of these conformers. By placing the molecule in a simulated aqueous environment, researchers can study its solvation and the stability of its different conformations over nanoseconds or even microseconds. These simulations can reveal how the molecule flexes and folds, which is critical for its ability to fit into a receptor's binding pocket. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability and flexibility of the molecule's structure.
To illustrate the potential outputs of such a study, the following hypothetical data table summarizes the types of information that could be generated.
| Parameter | Hypothetical Value/Observation | Significance for this compound |
| Number of Stable Conformers | 5 | Indicates multiple potential binding modes to its target receptor. |
| Global Minimum Energy | -150 kcal/mol | Represents the most stable, and likely most abundant, conformation in a biological system. |
| Energy Barrier to Rotation | 3-5 kcal/mol | Suggests the molecule is flexible and can readily adopt different shapes to interact with a binding site. |
| RMSD from MD Simulation | 1.5 Å over 100 ns | A low RMSD would indicate that the core structure of the molecule is stable in solution. |
| RMSF of Phenyl Rings | High | High fluctuation in the phenyl rings could suggest their importance in forming transient interactions with a receptor. |
This table is for illustrative purposes to demonstrate the potential findings from a computational study.
Cheminformatics and In Silico Screening for this compound Research
Cheminformatics utilizes computational methods to analyze and model chemical and biological data. In the context of this compound, these techniques are invaluable for discovering new analogs, predicting potential off-target effects, and estimating its pharmacokinetic properties.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, this could be used to discover novel analogs with improved efficacy or a better side-effect profile. By creating a 3D model of this compound's target receptor, millions of compounds can be computationally "docked" into the binding site to predict their binding affinity.
Furthermore, virtual screening can be used for off-target prediction. By screening this compound against a panel of known proteins and receptors, it is possible to identify potential unintended interactions that could lead to adverse effects. This is a critical step in modern drug safety assessment.
A hypothetical workflow for a virtual screening campaign is outlined below.
| Step | Description | Tools/Methods | Expected Outcome for this compound Research |
| 1. Target Identification | Identify the primary biological target of this compound (e.g., a specific ion channel or receptor). | Literature review, homology modeling. | A validated 3D structure of the target protein. |
| 2. Library Preparation | Prepare a large database of chemical compounds for screening. | ZINC database, ChEMBL. | A library of millions of purchasable or synthesizable molecules. |
| 3. Ligand-Based Screening | Search for molecules with similar 2D or 3D features to this compound. | ROCS, ECFP fingerprints. | A set of structurally similar compounds with a higher probability of similar activity. |
| 4. Structure-Based Screening | Dock the compound library into the active site of the target protein. | AutoDock, Glide, GOLD. | A ranked list of compounds based on their predicted binding affinity. |
| 5. Hit Selection & Filtering | Select the most promising candidates and filter them based on drug-like properties. | Lipinski's Rule of Five, ADME filters. | A small, diverse set of high-priority candidates for experimental testing. |
This table represents a theoretical workflow and does not reflect a completed study.
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its success. In silico models can predict these properties early in the drug discovery process, saving time and resources. For this compound, computational tools can estimate its solubility, permeability, plasma protein binding, metabolic stability, and potential for drug-drug interactions. These predictions are typically based on quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its physicochemical properties.
The following table presents a hypothetical summary of predicted ADME properties for this compound.
| ADME Property | Predicted Value | Implication for Preclinical Development |
| Aqueous Solubility | Moderate | Suggests good dissolution in the gastrointestinal tract, favoring oral absorption. |
| Caco-2 Permeability | High | Indicates the likelihood of good absorption across the intestinal wall. |
| Blood-Brain Barrier Penetration | Predicted to cross | Suggests potential for central nervous system effects, which would need to be investigated. |
| Plasma Protein Binding | >90% | High binding may affect the free concentration of the drug available to act on its target. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Warrants further investigation for potential drug-drug interactions. |
The data in this table are hypothetical and for illustrative purposes only.
Computational methods can also play a significant role in optimizing the chemical synthesis of this compound. Retrosynthetic analysis software can propose novel and efficient synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. These programs utilize databases of known chemical reactions and algorithms to predict the most plausible reaction pathways. This can lead to the discovery of more cost-effective and environmentally friendly synthetic methods.
For this compound, a computational approach could identify alternative disconnections in the molecule's carbon skeleton, potentially leading to a more convergent and higher-yielding synthesis. The table below outlines a hypothetical computational approach to its synthetic design.
| Computational Task | Description | Potential Benefit for this compound Synthesis |
| Retrosynthetic Analysis | Use software to propose multiple synthetic pathways by identifying key bond disconnections. | Discovery of novel routes that may be more efficient or use cheaper starting materials. |
| Reaction Condition Optimization | Predict the optimal solvent, temperature, and catalyst for key reaction steps using quantum mechanical calculations. | Increased reaction yields and reduced formation of byproducts. |
| Spectra Prediction | Computationally predict NMR and mass spectra for intermediates and the final product. | Aid in the characterization and confirmation of synthesized compounds. |
This table outlines a theoretical application of computational chemistry to the synthesis of this compound.
Comparative Research and Future Directions for Demelverine Hydrochloride
Comparative Analysis with Related Chemical Entities
A comparative study of Demelverine Hydrochloride with other smooth muscle relaxants is essential to understand its pharmacological context. This involves examining both its structural relationships and its mechanism of action relative to other compounds that target similar physiological pathways.
Demelverine, chemically identified as N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine nih.gov, possesses a distinct structure compared to many widely recognized antispasmodic agents. Unlike Drotaverine, which is a benzylisoquinoline derivative structurally related to Papaverine nih.gov, or Mebeverine, which is a derivative of beta-phenylethylamine nih.gov, Demelverine is characterized by its N-methyldiphenethylamine backbone nih.gov.
This structural divergence is significant. While Drotaverine and Papaverine share a rigid isoquinoline (B145761) core researchgate.netnih.gov, Demelverine has a more flexible linear amine structure. Mebeverine, with its more complex ester and ether functionalities, represents yet another distinct structural class drugfuture.comnih.gov.
Research specifically detailing the synthesis and biological activity of Demelverine derivatives is not prominent in recent literature. This presents a clear gap and an opportunity for future medicinal chemistry research. The synthesis of analogs could involve modifications to the phenyl rings (e.g., addition of hydroxyl or methoxy (B1213986) groups, similar to those in Papaverine or Mebeverine) or alteration of the N-alkyl substituent to explore structure-activity relationships (SAR) and potentially enhance potency or selectivity. Such research would be crucial in identifying new compounds with improved therapeutic profiles.
The primary therapeutic effect of these agents is the relaxation of smooth muscle, but they achieve this through different molecular mechanisms.
Drotaverine acts as a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. patsnap.com By inhibiting PDE4, Drotaverine prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. This rise in cAMP activates protein kinase A, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK), resulting in smooth muscle relaxation. patsnap.com Additionally, Drotaverine is known to have calcium-antagonistic effects by inhibiting voltage-dependent calcium channels, which further contributes to its spasmolytic action. patsnap.com
Mebeverine , on the other hand, is understood to have a multifaceted mechanism. It primarily acts by blocking calcium and sodium ion channels in smooth muscle cells. wikipedia.org By inhibiting calcium influx, it directly prevents the ion's crucial role in initiating muscle contraction. wikipedia.org Its ability to affect sodium channels may decrease muscle excitability. wikipedia.org Some studies also suggest it has a local anesthetic effect, which can further reduce the sensitivity of gut muscles to stimuli that trigger spasms. wikipedia.org Unlike Drotaverine, it does not have significant anticholinergic side effects. nih.gov
The precise mechanism of Demelverine is not as well-documented in recent studies. However, as a musculotropic (direct-acting) antispasmodic, it is hypothesized to act directly on the smooth muscle cells rather than through neural pathways. Its action could involve the modulation of ion channels, such as calcium channels, to reduce intracellular calcium availability, a common pathway for direct smooth muscle relaxants.
The following table provides a comparative overview of these mechanisms.
| Feature | This compound | Drotaverine Hydrochloride | Mebeverine Hydrochloride |
| Primary Mechanism | Hypothesized to be a direct musculotropic agent, possibly via ion channel modulation. | Selective Phosphodiesterase 4 (PDE4) inhibition. patsnap.com | Blocks calcium and sodium ion channels. wikipedia.org |
| Key Molecular Target | Not definitively established in recent literature. | Phosphodiesterase 4 (PDE4). patsnap.com | Smooth muscle cell ion channels. wikipedia.org |
| Effect on cAMP | Not documented. | Increases intracellular cAMP levels. patsnap.com | No primary effect on cAMP. |
| Calcium Channel Activity | Possible calcium channel modulation. | Exhibits calcium-antagonistic effects. patsnap.com | Direct inhibition of calcium influx. wikipedia.org |
| Anticholinergic Effects | Not reported to have significant anticholinergic effects. | Devoid of anticholinergic side effects. nih.gov | Does not exhibit systemic anticholinergic side effects. |
This comparison highlights the diversity of molecular strategies employed by antispasmodic drugs. While the end result is smooth muscle relaxation, the pathways are distinct, which has implications for efficacy in different conditions and for potential side effects. Future research is needed to fully elucidate the molecular targets of Demelverine to better position it within this mechanistic framework.
Novel Research Applications and Theoretical Therapeutic Potential of this compound (Mechanistic Basis)
Beyond its established role as a spasmolytic, the unique chemical structure of this compound suggests a potential for other biological activities. Exploring these novel applications is a key direction for future research.
Currently, there is a lack of published research investigating the antimicrobial or cytotoxic properties of Demelverine. However, the exploration of such activities is a common path in drug discovery. For instance, some benzylisoquinoline alkaloids, the class to which Drotaverine belongs, have been noted for a range of pharmacological activities, including potential anticancer properties nih.gov. Drotaverine itself has been investigated for cytostatic effects on tumor cell lines drugbank.com.
Future research on Demelverine could involve screening it against a panel of bacterial and fungal pathogens to uncover any potential antimicrobial effects. Similarly, its cytotoxic potential could be evaluated against various cancer cell lines. The mechanistic basis for any such discovered activity would need to be thoroughly investigated, perhaps revealing novel interactions with cellular targets distinct from its spasmolytic function.
Drug repurposing is a strategy to find new uses for existing drugs. This process is most effective when guided by a clear understanding of a drug's mechanism of action. For Demelverine, this presents a challenge and an opportunity.
The primary hurdle is the incomplete picture of its molecular mechanism. If future studies confirm that Demelverine is a potent and selective modulator of a specific ion channel, it could be repurposed for other conditions where that channel plays a key pathological role, such as certain cardiovascular or neurological disorders.
For example, if Demelverine were found to be a selective PDE4 inhibitor like Drotaverine, its repurposing potential could be explored in inflammatory diseases, as PDE4 inhibitors are known to have anti-inflammatory effects. Without these foundational mechanistic insights, any discussion of repurposing remains theoretical but underscores the importance of fundamental pharmacological research.
Advanced Methodological Approaches and Emerging Technologies in this compound Research
The study of this compound would benefit significantly from the application of modern research methodologies that are currently being used to investigate other pharmacological compounds.
Future research could employ high-throughput screening (HTS) to test Demelverine against a wide array of biological targets, which could rapidly identify novel activities and mechanisms. If a primary target is identified, computational modeling and molecular docking could be used to simulate the interaction between Demelverine and its receptor. This would provide insights into the structural basis of its activity and guide the design of more potent and selective derivatives.
Furthermore, advanced in vitro models , such as organ-on-a-chip systems containing smooth muscle cells, could offer a more physiologically relevant platform for studying its spasmolytic effects and mechanism compared to traditional isolated tissue baths. For analyzing the compound itself, modern chromatographic techniques coupled with mass spectrometry would be essential for any pharmacokinetic and metabolic studies. The application of these advanced technologies will be critical in revitalizing research into this compound and fully characterizing its therapeutic potential.
Future Research Trajectories and Gaps in Understanding this compound
A thorough review of the existing scientific literature reveals a significant lack of research on this compound, presenting a substantial gap in the current understanding of this chemical compound. Basic chemical identifiers such as its CAS number (18719-09-0) and molecular formula (C17H22ClN) are available usbio.net. However, there is a notable absence of published studies detailing its pharmacological profile, mechanism of action, and potential therapeutic applications. This scarcity of information makes this compound a veritable "black box" in pharmacology, and consequently, a field ripe for future investigation.
The primary and most critical gap in our understanding of this compound is its fundamental mechanism of action. While other antispasmodic agents have well-documented modes of action, such as the phosphodiesterase type 4 (PDE4) inhibition and calcium-antagonistic effects of Drotaverine Hydrochloride, no such information is available for this compound patsnap.com. Future research should, therefore, prioritize elucidating how this compound interacts with biological systems at a molecular level. Investigating its potential effects on smooth muscle cells, ion channels, and enzymatic pathways would be a crucial first step.
Another significant area requiring investigation is the potential therapeutic utility of this compound. Given the established need for more effective antispasmodic medications to treat conditions like Irritable Bowel Syndrome (IBS), as highlighted by research into novel analogs of drugs like Mebeverine, it would be logical to explore whether this compound possesses similar properties nih.govmdpi.com. Preclinical studies to assess its efficacy in animal models of gastrointestinal spasms or other disorders involving smooth muscle contraction are essential. Such studies would help to determine if there is a basis for further development and potential clinical trials.
Furthermore, there is a complete absence of data regarding the pharmacokinetic and pharmacodynamic profiles of this compound. Future research trajectories must include studies to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. This information is fundamental for any potential therapeutic development.
The lack of comparative research is also a major deficiency. Once a baseline understanding of this compound's properties is established, it will be important to compare its efficacy and mechanism of action with existing antispasmodic drugs. This could reveal unique properties or advantages that would justify its further development.
| Research Area | Key Questions to Address |
| Mechanism of Action | - Does this compound act on smooth muscle cells directly? - Does it inhibit phosphodiesterases or modulate calcium channels? - What are its primary molecular targets? |
| Pharmacological Profile | - What is the pharmacokinetic and pharmacodynamic profile of this compound? - How is the compound metabolized and excreted? |
| Therapeutic Potential | - Does this compound exhibit antispasmodic activity in preclinical models? - Could it have applications in treating gastrointestinal disorders or other conditions involving smooth muscle spasms? |
| Comparative Studies | - How does the efficacy and mechanism of this compound compare to existing antispasmodics like Mebeverine or Drotaverine? |
Addressing these fundamental questions through rigorous scientific investigation is a prerequisite for determining whether this compound holds any promise as a future therapeutic agent.
Q & A
Q. How can researchers determine the chemical structure of Demelverine hydrochloride?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) for structural elucidation. For example, NMR can identify proton and carbon environments, while HRMS confirms molecular weight and fragmentation patterns. Ensure sample purity (>95%) via HPLC before analysis. Compare spectral data with known analogs or computational predictions .
- Reference standards and isotopic labeling may resolve ambiguities in stereochemistry or functional group assignments .
Q. What are the key considerations for synthesizing this compound in the laboratory?
Methodological Answer:
- Optimize reaction conditions (temperature, solvent, catalyst) using kinetic studies. For example, convergent synthesis approaches (e.g., coupling intermediates before final salt formation) can improve yield .
- Purify intermediates via recrystallization or column chromatography to minimize impurities. Validate the final product’s hydrochloride salt formation using elemental analysis and ion chromatography .
Q. How can researchers ensure sample integrity during analytical subsampling?
Methodological Answer:
- Follow particulate subsampling protocols to avoid bias: homogenize bulk material, use calibrated equipment, and document incremental sampling steps. Calculate subsampling errors (e.g., using Ingamells’ sampling constant) to validate representativeness .
- Pre-treat samples (e.g., drying, sieving) to mitigate moisture or particle-size variability .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Consult safety data sheets (SDS) for hazard identification (e.g., inhalation risks, skin contact). Use fume hoods, PPE (gloves, lab coats), and emergency eyewash stations. Store aliquots in airtight containers at recommended temperatures (e.g., -20°C for stability) .
- Document first-aid measures, such as rinsing exposed skin with water for 15 minutes and seeking medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s pharmacological activity?
Methodological Answer:
- Employ factorial designs to test multiple variables (e.g., dose, administration route) simultaneously. For example, a 2³ factorial design can optimize in vivo efficacy studies by analyzing interactions between variables .
- Use preclinical models (e.g., burn injury models for topical formulations) with defined endpoints (e.g., cytokine levels, histopathology). Include positive/negative controls and blinded data analysis to reduce bias .
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound?
Methodological Answer:
- Conduct sensitivity analyses to identify confounding variables (e.g., metabolic enzyme polymorphisms, formulation excipients). Validate assays using spike-and-recovery experiments to rule out matrix interference .
- Compare in vitro-in vivo correlation (IVIVC) models to reconcile discrepancies in absorption rates or bioavailability .
Q. What strategies optimize this compound’s formulation stability in solution?
Methodological Answer:
- Test excipients (e.g., viscosity-reducing agents, antioxidants) using stability-indicating assays. For example, benzenesulfonic acid reduces aggregation in protein formulations and may apply to small-molecule salts .
- Store stock solutions in aliquots at -80°C to minimize freeze-thaw degradation. Monitor pH and ionic strength to prevent hydrolysis .
Q. How can factorial design improve the development of fast-dissolving tablets containing this compound?
Methodological Answer:
- Design a 3² factorial experiment varying disintegrant concentration (e.g., croscarmellose sodium) and compression force. Analyze dissolution profiles using kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to identify optimal parameters .
- Validate tablet hardness and friability to meet pharmacopeial standards .
Q. What methodologies address low oral bioavailability of this compound in preclinical models?
Methodological Answer:
- Develop co-crystal or nanoemulsion formulations to enhance solubility. For example, hydrogels with permeation enhancers (e.g., chitosan) improved metformin absorption in burn models .
- Use intestinal perfusion studies to identify absorption barriers (e.g., efflux transporters) and tailor prodrug strategies .
Q. How should researchers validate analytical methods for detecting impurities in this compound?
Methodological Answer:
- Follow ICH Q2(R1) guidelines for method validation. Test specificity via forced degradation (heat, light, acid/base exposure) and confirm resolution from degradation products using UPLC-PDA .
- Quantify impurities via matrix-matched calibration curves and report limits of detection (LOD) and quantification (LOQ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
